molecular formula C28H20FNO4 B4610825 2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one

2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B4610825
M. Wt: 453.5 g/mol
InChI Key: VMPUPNFTHXSZNB-BUVRLJJBSA-N
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Description

2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C28H20FNO4 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.13763628 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to "2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one" have been synthesized and structurally analyzed to understand their molecular configurations and potential chemical behaviors. For instance, the synthesis and crystal structure of related fluorophenyl compounds have been explored, revealing insights into their molecular arrangements and interactions within crystalline lattices (Xu Liang, 2009).

Fluorescence and Photophysical Properties

Several studies have investigated the fluorescence and photophysical properties of compounds similar to "this compound". These compounds are often designed to exhibit specific fluorescent behaviors for applications in sensing, imaging, and as probes in biological systems. Research into fluorogenic aldehydes and oxazolone derivatives highlights their potential in monitoring chemical reactions and cellular processes due to their fluorescent properties (Haiming Guo & F. Tanaka, 2009), (G. Kóczán et al., 2001).

Chemical Reactivity and Applications

The reactivity of compounds structurally related to "this compound" has been explored for their potential applications in synthesizing novel materials and molecules. Studies have focused on their use in creating advanced materials with unique photophysical properties and their reactivity in chemical transformations, providing insights into their utility in organic synthesis and material science (Gabriel Gauci & David C. Magri, 2022).

Potential for Probe Development

Research into compounds with similar structural motifs has indicated their potential as probes for studying biological and chemical systems. For example, studies on benzoxazole and benzothiazole derivatives have shown their applicability in sensing pH changes and metal cations, highlighting the versatility of these compounds in developing sensitive and selective probes (Kiyoshi Tanaka et al., 2001).

Properties

IUPAC Name

(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20FNO4/c1-32-26-16-18(15-24-28(31)34-27(30-24)20-10-12-22(29)13-11-20)9-14-25(26)33-17-21-7-4-6-19-5-2-3-8-23(19)21/h2-16H,17H2,1H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPUPNFTHXSZNB-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one
Reactant of Route 3
2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.